2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one
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Description
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a member of the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a benzimidazole moiety linked to a methoxyphenyl group through a sulfanyl bridge, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, including acetylcholinesterase (AChE), which is significant for conditions such as Alzheimer's disease .
- Antitumor Activity : Studies have indicated that derivatives of benzimidazole exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines . The compound's ability to bind to DNA and inhibit DNA-dependent enzymes has also been proposed as a mechanism for its antitumor effects .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Antitumor Studies : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating their effectiveness at low concentrations. For instance, one derivative showed an IC50 of 6.26 µM against HCC827 lung cancer cells .
- Antimicrobial Testing : The antimicrobial efficacy was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The compound displayed promising antibacterial activity, suggesting potential use in treating bacterial infections .
- Mechanistic Insights : Structural studies revealed that the compound forms hydrogen bonds with DNA, which may contribute to its antitumor activity. The formation of supramolecular structures through π–π interactions was also noted, enhancing its stability and efficacy in biological systems .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)15(19)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBMTGFXJAICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.